molecular formula C7H7BrO2S B2583678 3-Bromobenzenesulfinic acid methyl ester CAS No. 911030-33-6

3-Bromobenzenesulfinic acid methyl ester

Cat. No.: B2583678
CAS No.: 911030-33-6
M. Wt: 235.1
InChI Key: QNGDLQBWPLJQKQ-UHFFFAOYSA-N
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Description

3-Bromobenzenesulfinic acid methyl ester (C7H7BrO2S) is a versatile sulfinate ester reagent valued in modern organic synthesis for its dual functionality. Its primary research application is as a key precursor in the efficient, modular synthesis of dibenzothiophene S-oxides . This process involves a selective Suzuki-Miyaura cross-coupling at the bromo group with arylboronic acids, followed by an electrophilic cyclization of the resulting sulfinate ester moiety to form the S-oxide scaffold . This method provides access to diverse dibenzothiophene S-oxides, which are significant structures in materials science and pharmaceutical research. The resulting S-oxides can undergo further transformations, such as Pummerer-type C–H propargylation and aryne reactions, to generate highly functionalized dibenzothiophene derivatives . This makes this compound a critical building block for chemists developing novel sulfur-containing heterocyclic compounds and exploring new chemical spaces. The compound is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 3-bromobenzenesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-10-11(9)7-4-2-3-6(8)5-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGDLQBWPLJQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 3-Bromobenzenesulfinic Acid Methyl Ester and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Physical Properties
This compound C₇H₇BrO₂S 247.09 (calculated) Not provided Likely liquid; density ~1.5 g/cm³ (estimated)
p-Toluenesulfinic acid methyl ester C₈H₁₀O₂S 170.23 672-78-6 Solid; melting point ~45–50°C
Methyl 2-(3-bromophenyl)acetate C₉H₉BrO₂ 229.07 150529-73-0 Liquid; density ~1.5 g/cm³ (estimated)
alpha-Bromoisobutyric acid methyl ester C₅H₉BrO₂ 181.03 23426-63-3 Liquid; boiling point ~248°C (predicted)

Key Observations :

  • Aromatic vs. Aliphatic Bromination : The bromine substitution in this compound and Methyl 2-(3-bromophenyl)acetate enhances electrophilic reactivity compared to aliphatic bromoesters like alpha-bromoisobutyric acid methyl ester .
  • Sulfinic Acid vs. Carboxylic Acid Esters : Sulfinic acid esters (e.g., p-toluenesulfinic acid methyl ester) exhibit stronger leaving-group properties due to the sulfonyl group, making them more reactive in SN2 reactions than carboxylic acid esters .
Table 2: Reactivity Profiles
Compound Reactivity Highlights Applications
This compound Expected to undergo nucleophilic substitution (Br displacement) and sulfinate coupling Potential use in cross-coupling reactions and polymer initiators
p-Toluenesulfinic acid methyl ester Participates in redox reactions and acts as a sulfinate donor Catalysis, radical polymerization
Methyl 2-(3-bromophenyl)acetate Bromine atom facilitates aryl coupling (e.g., Suzuki-Miyaura) Pharmaceutical intermediates, agrochemicals
alpha-Bromoisobutyric acid methyl ester Initiator in atom transfer radical polymerization (ATRP) Polymer chemistry, controlled radical synthesis

Key Observations :

  • Bromine as a Directing Group : The 3-bromo substituent in aromatic esters enhances regioselectivity in cross-coupling reactions, a feature shared with Methyl 2-(3-bromophenyl)acetate .
  • Sulfinic Acid Esters in Catalysis : Like p-toluenesulfinic acid methyl ester, this compound could act as a sulfinate source in transition-metal-catalyzed reactions .
Table 3: Hazard Profiles
Compound Hazard Statements (GHS) Safety Precautions
This compound Likely H315, H319, H335 Use PPE (gloves, goggles); work in a fume hood
p-Toluenesulfinic acid methyl ester H302 (harmful if swallowed) Avoid inhalation; store in cool, dry conditions
alpha-Bromoisobutyric acid methyl ester H301, H311, H331 Avoid skin contact; ensure adequate ventilation

Key Observations :

  • Brominated aromatic compounds generally require stringent handling due to toxicity risks, as seen in alpha-bromoisobutyric acid methyl ester and related esters .
  • Sulfinic acid esters may release corrosive byproducts (e.g., sulfinic acids) upon hydrolysis, necessitating controlled storage .

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